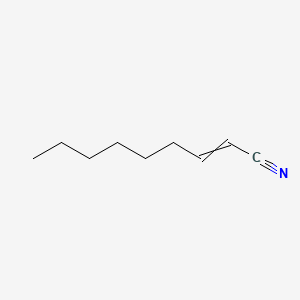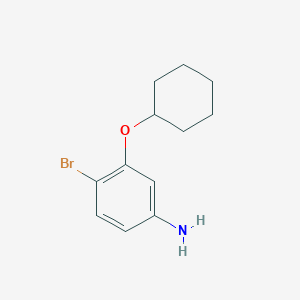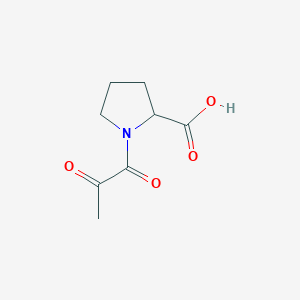
2-Nonene nitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nonene nitrile, also known as (2Z)-2-Nonenenitrile, is an organic compound with the molecular formula C(_9)H(_15)N. It is a nitrile derivative of nonene, characterized by the presence of a cyano group (-CN) attached to the second carbon of the nonene chain. This compound is notable for its applications in various chemical processes and industries.
Synthetic Routes and Reaction Conditions:
Hydrocyanation of Nonene: One common method involves the hydrocyanation of nonene, where nonene reacts with hydrogen cyanide (HCN) in the presence of a catalyst such as nickel or palladium. The reaction typically occurs under moderate temperatures and pressures to yield this compound.
Dehydration of 2-Nonene Amine: Another method involves the dehydration of 2-nonene amine using dehydrating agents like phosphorus pentoxide (P(_2)O(_5)) or sulfuric acid (H(_2)SO(_4)).
Industrial Production Methods: In industrial settings, the hydrocyanation method is preferred due to its efficiency and scalability. The process involves continuous flow reactors where nonene and hydrogen cyanide are fed into the reactor, and the product is continuously removed and purified.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reduction of this compound can yield 2-nonene amine. This reaction typically uses reducing agents such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation.
Substitution: The nitrile group in this compound can be substituted by other functional groups through nucleophilic substitution reactions. For example, it can react with alcohols in the presence of acid catalysts to form imidates.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: LiAlH(_4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Acid catalysts like sulfuric acid (H(_2)SO(_4)) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: 2-Nonene oxime, 2-Nonenoic acid.
Reduction: 2-Nonene amine.
Substitution: 2-Nonene imidate.
Wissenschaftliche Forschungsanwendungen
2-Nonene nitrile has diverse applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Research studies utilize this compound to investigate its effects on biological systems, particularly its potential as a bioactive compound.
Medicine: It serves as a precursor in the synthesis of medicinal compounds, especially those with nitrile functionalities.
Industry: this compound is employed in the production of fragrances and flavors due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-Nonene nitrile exerts its effects depends on the specific reactions it undergoes. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The nitrile group is known to form strong interactions with metal ions and active sites of enzymes, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-Octene Nitrile: Similar in structure but with one less carbon atom.
2-Decene Nitrile: Similar in structure but with one more carbon atom.
2-Butene Nitrile: A shorter chain nitrile with similar reactivity.
Uniqueness of 2-Nonene Nitrile: this compound stands out due to its optimal chain length, which provides a balance between reactivity and stability. This makes it particularly useful in industrial applications where both properties are desirable.
Eigenschaften
CAS-Nummer |
29127-83-1 |
|---|---|
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
non-2-enenitrile |
InChI |
InChI=1S/C9H15N/c1-2-3-4-5-6-7-8-9-10/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
WOVJAWMZNOWDII-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCC/C=C/C#N |
Kanonische SMILES |
CCCCCCC=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(+/-)-formylphenylacetate](/img/structure/B12090354.png)

![4-[(Oxan-4-yl)methoxy]pyridin-3-amine](/img/structure/B12090358.png)



![6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one](/img/structure/B12090401.png)
![1-{[(3,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B12090405.png)

![4-[(2-Chloroethyl)amino]phenol](/img/structure/B12090411.png)
amine](/img/structure/B12090413.png)


